Cas no 1807063-91-7 (2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine)
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine
-
- Inchi: 1S/C8H5ClF5NO/c1-16-3-2-15-6(9)4(7(10)11)5(3)8(12,13)14/h2,7H,1H3
- InChI Key: JHKVYGKEQQDXSY-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=C(C(F)(F)F)C(=CN=1)OC
Computed Properties
- Exact Mass: 260.9979823 g/mol
- Monoisotopic Mass: 260.9979823 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 261.57
- XLogP3: 3.3
- Topological Polar Surface Area: 22.1
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052610-250mg |
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine |
1807063-91-7 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Alichem | A029052610-500mg |
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine |
1807063-91-7 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029052610-1g |
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine |
1807063-91-7 | 97% | 1g |
$3,069.40 | 2022-03-31 |
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine
Professional Introduction to 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1807063-91-7)
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine, with the CAS number 1807063-91-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound features a pyridine core substituted with multiple functional groups, including a chloro group, a difluoromethyl group, a methoxy group, and a trifluoromethyl group. These substituents contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure is highly versatile, allowing for further functionalization and modification. The presence of the chloro group provides a reactive site for nucleophilic substitution reactions, while the difluoromethyl and trifluoromethyl groups enhance its lipophilicity and metabolic stability. These characteristics are particularly important in drug design, where optimizing pharmacokinetic properties is crucial for achieving therapeutic efficacy.
In recent years, there has been growing interest in the development of novel pyridine derivatives as pharmacological agents. The specific arrangement of substituents in 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine makes it a promising candidate for further investigation. For instance, studies have shown that pyridine-based compounds can exhibit potent activity against various biological targets, including enzymes and receptors involved in inflammatory and infectious diseases.
The methoxy group in the molecule also plays a critical role in modulating its biological activity. Methoxy-substituted pyridines have been reported to enhance binding affinity and selectivity in drug-like molecules. This is particularly relevant in the context of developing targeted therapies, where precise interaction with biological targets is essential for minimizing side effects.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding modes and interactions of 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine with biological targets. This approach has accelerated the discovery of novel pharmacophores and has led to the identification of several promising lead compounds.
The synthesis of 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine involves multi-step organic transformations, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, has significantly improved the accessibility of this compound. These advancements have not only facilitated its use in academic research but also hold potential for industrial applications.
In the realm of medicinal chemistry, the development of new synthetic routes is continuously evolving. The demand for high-quality intermediates like 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine underscores the importance of innovative synthetic strategies. Researchers are increasingly exploring green chemistry principles to develop more sustainable and environmentally friendly synthetic processes.
The application of this compound extends beyond academic research into industrial settings. Pharmaceutical companies are actively exploring its potential as a building block for novel drugs. The combination of its structural features and reactivity makes it an attractive candidate for further development into therapeutic agents with improved pharmacological profiles.
The role of computational tools in drug discovery cannot be overstated. Advanced software platforms enable researchers to analyze complex molecular interactions and predict the behavior of compounds like 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine in various biological systems. This integration of computational methods with experimental approaches has significantly enhanced the efficiency of drug development pipelines.
The future prospects for 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine are promising, given its unique structural attributes and potential applications. As research continues to uncover new biological activities and synthetic possibilities, this compound is likely to play an increasingly important role in pharmaceutical innovation.
1807063-91-7 (2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)